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Compound of Interest

Compound Name: 3-Methoxy-4-nitroaniline

Cat. No.: B176388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
Methoxy-4-nitroaniline (CAS No. 16292-88-9). Due to the limited availability of public

spectroscopic data for this specific compound, this document focuses on providing detailed,

standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Ultraviolet-Visible (UV-Vis) spectra. These methodologies are presented to guide

researchers in obtaining and interpreting their own data for 3-Methoxy-4-nitroaniline.

Chemical Structure and Properties
IUPAC Name: 3-Methoxy-4-nitroaniline

CAS Number: 16292-88-9

Molecular Formula: C₇H₈N₂O₃[1]

Molecular Weight: 168.15 g/mol [1]

Appearance: Solid (specific color not detailed in publicly available data)

Melting Point: 127 °C

Spectroscopic Data
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A thorough search of publicly accessible scientific databases and chemical supplier information

did not yield specific, quantitative NMR, IR, and UV-Vis spectroscopic data for 3-Methoxy-4-
nitroaniline. The following tables are provided as a template for researchers to populate with

their own experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 3-Methoxy-4-nitroaniline

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

Data not

available

Data not

available

Data not

available

Data not

available

Table 2: ¹³C NMR Spectroscopic Data of 3-Methoxy-4-nitroaniline
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Chemical Shift (δ) ppm Assignment

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands of 3-Methoxy-4-nitroaniline

Wavenumber (cm⁻¹) Intensity Assignment

Data not available

Data not available

Data not available

Data not available

Data not available

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Data of 3-Methoxy-4-nitroaniline

Solvent λmax (nm)
Molar Absorptivity (ε) (L
mol⁻¹ cm⁻¹)

Data not available Data not available Data not available
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Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid

aromatic compound like 3-Methoxy-4-nitroaniline.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

Sample Preparation: A sample of 3-Methoxy-4-nitroaniline (typically 5-25 mg for ¹H NMR

and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.5-1.0 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. A small

amount of a reference standard, such as tetramethylsilane (TMS), is often added for

chemical shift calibration.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A standard

one-pulse experiment is typically performed. Key parameters to set include the spectral

width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a

greater number of scans will be required to achieve an adequate signal-to-noise ratio.

Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A

proton-decoupled experiment is standard to simplify the spectrum to single lines for each

unique carbon atom. Due to the low natural abundance of ¹³C, a significantly larger number

of scans and a longer relaxation delay may be necessary compared to ¹H NMR.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the frequency-domain spectrum. Phase correction and baseline correction are

applied. The chemical shifts are referenced to TMS (0.00 ppm).

IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):
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Sample Preparation: A small amount of 3-Methoxy-4-nitroaniline (1-2 mg) is finely ground

with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle. The mixture should be homogenous and have a fine, consistent texture.

Pellet Formation: The ground mixture is transferred to a pellet press. A vacuum is applied to

remove any trapped air, and high pressure is exerted to form a thin, transparent or

translucent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded.

The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired.

The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to yield the final IR spectrum of the compound.

UV-Vis Spectroscopy
Objective: To determine the wavelengths of maximum absorption, which correspond to

electronic transitions within the molecule.

Methodology:

Sample Preparation: A stock solution of 3-Methoxy-4-nitroaniline is prepared by accurately

weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent

(e.g., ethanol, methanol, or acetonitrile). A series of dilutions are then made to obtain a

concentration that gives an absorbance reading within the optimal range of the instrument

(typically 0.1-1.0).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: A pair of matched quartz cuvettes are used. One cuvette is filled with the

pure solvent (the blank), and the other is filled with the sample solution. The instrument is

first zeroed with the blank cuvette in both the sample and reference beams. The UV-Vis

spectrum is then recorded, typically over a range of 200-800 nm.
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Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the

spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl),

where A is the absorbance at λmax, c is the molar concentration of the sample, and l is the

path length of the cuvette (typically 1 cm).

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Methoxy-4-nitroaniline.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. calpaclab.com [calpaclab.com]

To cite this document: BenchChem. [Spectroscopic Profile of 3-Methoxy-4-nitroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176388#spectroscopic-data-of-3-methoxy-4-
nitroaniline-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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